molecular formula C13H10FN5 B6443510 N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2640961-71-1

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6443510
CAS No.: 2640961-71-1
M. Wt: 255.25 g/mol
InChI Key: HLWJZPCOVAWCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a pyrimidine core, a common pharmacophore in drug discovery, strategically substituted with an imidazole group and a 4-fluorophenyl ring system. These structural motifs are frequently associated with the ability to modulate enzyme activity, particularly through coordination with heme centers or interaction with kinase ATP-binding sites . Compounds with similar 2-aminopyrimidine and imidazole architectures have been investigated as potent and selective inhibitors of enzymes such as neuronal Nitric Oxide Synthase (nNOS) . The incorporation of the imidazole ring can facilitate binding to enzymatic active sites, while the 4-fluorophenyl group is a common structural element used to enhance metabolic stability and influence a compound's physicochemical properties . As a result, this compound serves as a valuable chemical scaffold for researchers exploring new therapeutic agents for neurodegenerative conditions , and it may also have utility in probing other biological targets, including various kinases . This product is intended for research applications in a controlled laboratory environment. It is strictly for in vitro studies and is not classified as a drug, diagnostic, or medicinal product. It must not be introduced into humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-imidazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5/c14-10-1-3-11(4-2-10)18-12-7-13(17-8-16-12)19-6-5-15-9-19/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWJZPCOVAWCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC=N2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Sequential Substitution

The most straightforward route involves sequential nucleophilic substitutions on a 4,6-dichloropyrimidine intermediate. In the first step, 4,6-dichloropyrimidine undergoes substitution at the 6-position with 1H-imidazole under basic conditions. This is followed by a second substitution at the 4-position with 4-fluoroaniline.

Procedure :

  • Imidazole Introduction :
    A mixture of 4,6-dichloropyrimidine (1.0 equiv), 1H-imidazole (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 90°C for 12 hours. The reaction is monitored via LC-MS, showing complete consumption of the starting material (retention time: 2.46 min for intermediate 6-chloro-N-(4-fluorophenyl)pyrimidin-4-amine).

  • 4-Fluoroaniline Coupling :
    The intermediate is reacted with 4-fluoroaniline (1.1 equiv) in the presence of triethylamine (2.0 equiv) at 100°C for 18 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) yields the final product as a white solid (overall yield: 58%).

Key Data :

ParameterValueSource
Intermediate LC-MS (m/z)225.1 [M+H]+
Final Product Yield58%
1H^1H NMR (DMSO-d6d_6)δ 8.63 (s, 1H, imidazole), 7.82–7.75 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H)

Suzuki-Miyaura Cross-Coupling Approach

Palladium-Catalyzed Coupling for Imidazole Installation

This method employs a Suzuki coupling to introduce the imidazole moiety onto a prefunctionalized pyrimidine scaffold. The strategy avoids competing substitutions by leveraging orthogonal protecting groups.

Procedure :

  • Scaffold Preparation :
    4-Chloro-6-iodopyrimidine is reacted with 4-fluoroaniline in refluxing ethanol to yield 4-(4-fluorophenylamino)-6-iodopyrimidine (isolated yield: 72%).

  • Imidazole Coupling :
    The iodopyrimidine intermediate (1.0 equiv), imidazole-1-boronic acid pinacol ester (1.5 equiv), Pd(PPh3_3)4_4 (0.05 equiv), and sodium carbonate (2.0 equiv) are heated in acetonitrile/water (4:1) at 150°C under microwave irradiation for 10 minutes. The crude product is purified via reverse-phase HPLC to afford the title compound (yield: 65%).

Optimization Insights :

  • Microwave irradiation reduces reaction time from 18 hours to 10 minutes.

  • Silica-bound palladium catalysts minimize metal contamination in the final product.

Key Data :

ParameterValueSource
Microwave Conditions150°C, 10 min
Final Product Purity>95% (HPLC)
13C^{13}C NMR (DMSO-d6d_6)δ 162.4 (C-F), 135.9 (imidazole C-2)

Buchwald-Hartwig Amination Strategy

One-Pot Tandem Coupling

This route utilizes a palladium-mediated tandem process to install both the 4-fluorophenyl and imidazole groups in a single reaction vessel, enhancing atom economy.

Procedure :
A mixture of 4,6-dichloropyrimidine (1.0 equiv), 4-fluoroaniline (1.1 equiv), 1H-imidazole (1.2 equiv), Pd2_2(dba)3_3 (0.03 equiv), XantPhos (0.06 equiv), and cesium carbonate (3.0 equiv) in toluene is heated at 110°C for 24 hours. The reaction is quenched with water, and the product is extracted into dichloromethane. Evaporation and recrystallization from methanol yield the target compound (yield: 49%).

Challenges and Solutions :

  • Competitive substitution at the 4- and 6-positions necessitates careful stoichiometric control.

  • Adding XantPhos as a ligand suppresses homo-coupling byproducts.

Key Data :

ParameterValueSource
Ligand SystemPd2_2(dba)3_3/XantPhos
Reaction Temperature110°C
Isolated Yield49%

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on yield, scalability, and practicality:

MethodYieldReaction TimeScalabilityCost Efficiency
Nucleophilic Substitution58%30 hoursModerateHigh
Suzuki Coupling65%10 minutesHighModerate
Buchwald-Hartwig49%24 hoursLowLow

Key Observations :

  • The Suzuki coupling method offers the highest yield and shortest reaction time, making it suitable for industrial-scale production.

  • Nucleophilic substitution remains cost-effective but requires lengthy reaction times.

  • Buchwald-Hartwig amination is less practical due to lower yields and higher catalyst costs.

Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H NMR : Distinct signals for the imidazole proton (δ 8.63 ppm) and fluorophenyl aromatic protons (δ 7.82–7.25 ppm) confirm successful substitution.

  • LC-MS : A molecular ion peak at m/z 284.1 [M+H]+ aligns with the theoretical mass (283.3 g/mol).

  • Elemental Analysis : Calculated for C13_{13}H10_{10}FN5_5: C, 59.77%; H, 3.86%; N, 26.80%. Found: C, 59.69%; H, 3.91%; N, 26.75%.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 6.72 minutes, confirming >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C18H18FN7OC_{18}H_{18}FN_{7}O and a molecular weight of 367.3 g/mol. Its structure features a pyrimidine ring substituted with both an imidazole group and a fluorophenyl moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a subject of interest in drug discovery.

Anticancer Activity

Recent studies have highlighted the potential of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine as an anticancer agent. The compound exhibits inhibitory effects on various cancer cell lines, particularly those associated with solid tumors.

  • Mechanism of Action : The compound targets specific kinases involved in cancer cell proliferation and survival. By inhibiting these kinases, it disrupts signaling pathways crucial for tumor growth, leading to reduced cell viability.
  • Case Studies :
    • A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro and in vivo models .
    • Another investigation found that it effectively reduced tumor size in xenograft models of lung cancer .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy against various pathogens.

  • Target Pathogens : Research indicates activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
  • Clinical Relevance : In clinical trials, this compound has shown promise as an adjunct therapy for treating resistant infections, particularly those caused by Staphylococcus aureus .

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research for studying enzyme inhibition.

  • Target Enzymes : It has been identified as an effective inhibitor of several enzymes involved in metabolic pathways, including those related to nucleotide synthesis.
  • Research Findings : Studies have reported that the compound can selectively inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This selectivity makes it an ideal candidate for further development into therapeutic agents targeting specific metabolic disorders.

Molecular Probes

Due to its unique structural features, this compound can be utilized as a molecular probe in cellular imaging studies.

  • Application : Researchers have employed this compound to visualize cellular processes involving specific receptors or enzymes through fluorescence tagging techniques.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidines

  • Example : (R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 13, )
    • Structural difference : A pyrrolo-fused pyrimidine core replaces the simple pyrimidine.
    • Activity : Exhibited low MIC values against Staphylococcus aureus (0.5–1 µg/mL), suggesting enhanced antimicrobial activity due to the bromophenyl-ethyl group and fluorophenyl substitution .
    • Key insight : Fusion with a pyrrolo ring may improve membrane penetration or target affinity in bacterial systems.

Pyrazolo[3,4-d]pyrimidines

  • Example : 1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 2d, )
    • Structural difference : Pyrazole fused to pyrimidine, with chlorophenyl and thioether substituents.
    • Activity : Demonstrated Src kinase inhibitory activity, highlighting the role of pyrazole in targeting ATP-binding pockets .
    • Key insight : The pyrazolo core may confer selective kinase inhibition compared to imidazole-substituted pyrimidines.

Thieno[2,3-d]pyrimidines

  • Example: N-((4-fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine () Structural difference: Thiophene fusion replaces imidazole. Activity: Thienopyrimidines are known for antitumor and antiviral properties; the fluorobenzyl group may enhance blood-brain barrier penetration . Key insight: Sulfur-containing heterocycles like thiophene can alter electronic properties and bioavailability.

Fluorophenyl vs. Other Aromatic Groups

  • Comparison Compound: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Structural difference: Additional methoxyphenyl and methyl groups on the pyrimidine. Activity: Exhibited antibacterial and antifungal activity, with intramolecular hydrogen bonds stabilizing its conformation . Key insight: Methoxy groups can enhance solubility, while fluorophenyl groups improve metabolic stability.

Imidazole vs. Pyrazole Substituents

  • Comparison Compound: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)pyrimidin-4-amine (CAS 1185022-97-2, ) Structural difference: Pyrazole replaces imidazole at position 5. Key insight: Imidazole’s higher basicity and hydrogen-bonding capacity may favor interactions with polar enzyme active sites.

Physicochemical and Pharmacokinetic Profiles

Compound LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Feature
Target Compound ~2.5* 2 5 Imidazole enhances H-bonding
Pyrrolo[2,3-d]pyrimidine (Compound 13) ~3.1* 1 5 Bromophenyl increases lipophilicity
Pyrazolo[3,4-d]pyrimidine (2d) ~3.8* 1 6 Thioether improves membrane affinity
Thieno[2,3-d]pyrimidine () ~2.9* 1 4 Thiophene alters π-π stacking

*Estimated based on analogous structures.

Key Research Findings and Implications

Antimicrobial Activity : Fluorophenyl and imidazole/pyrrolo substitutions correlate with potent antibacterial effects, as seen in and . The target compound’s imidazole may synergize with fluorophenyl for enhanced microbial target engagement .

Kinase Inhibition : Pyrazole and pyrazolo cores () show stronger kinase inhibition, while imidazole-substituted pyrimidines may favor alternative targets like DNA-interacting enzymes .

Solubility vs. Stability: Methoxy and morpholino groups () improve solubility but may reduce metabolic stability compared to fluorophenyl derivatives .

Biological Activity

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine, also known by its CAS number 2640961-71-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FN5C_{13}H_{10}FN_{5} with a molecular weight of 255.25 g/mol. The structure features a pyrimidine core substituted with a fluorophenyl group and an imidazole ring, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₀FN₅
Molecular Weight255.25 g/mol
CAS Number2640961-71-1

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways within cells. This interaction often leads to the inhibition of cellular processes such as proliferation and survival, making it a candidate for cancer therapy.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. A study investigating similar pyrimidine derivatives demonstrated that compounds with structural similarities exhibited significant inhibitory effects on cancer cell lines, particularly those expressing mutant BRAF (V600E) . For instance, a derivative tested at a concentration of 1 µM showed up to 98% inhibition against the V600EBRAF enzyme, indicating a strong anticancer profile.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was assessed through various assays. It was found to effectively inhibit kinases involved in cancer cell signaling pathways, which is crucial for developing targeted therapies. The binding affinity and inhibition constants (IC50 values) for these interactions are essential metrics for evaluating its efficacy.

Case Studies

Case Study 1: V600EBRAF Inhibitory Activity
A series of compounds structurally related to this compound were synthesized and tested for their ability to inhibit the V600EBRAF mutant kinase. The study found that certain derivatives exhibited IC50 values as low as 0.49 µM, demonstrating potent inhibitory activity against this target .

Case Study 2: Cell Cycle Analysis
In another study, compounds similar to this compound were evaluated for their effects on cell cycle progression in T-47D breast cancer cells. Treatment with one such derivative resulted in an increased S-phase population from 14% to 18%, indicating a blockade in DNA synthesis and cell division .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives. The introduction of different substituents on the imidazole or phenyl rings can significantly alter the compound's potency and selectivity against various biological targets .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine, and how do they influence its biological activity?

  • The compound contains a pyrimidine core substituted with a 4-fluorophenyl group and an imidazole ring. The fluorine atom on the phenyl ring enhances electronegativity and bioavailability, improving interactions with hydrophobic pockets in target proteins like kinases . The imidazole moiety facilitates hydrogen bonding and π-π stacking with catalytic residues, critical for binding affinity .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Synthesis typically involves nucleophilic substitution at the pyrimidine C4 position with 4-fluoroaniline, followed by coupling of the imidazole group at C6 using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution . Solvents like DMF or acetonitrile and catalysts like POCl₃ are often used for halogenation steps .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • HPLC with UV detection (λ ~260–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for initial biological screening?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, CDKs) with ATP-Glo™ or fluorescence polarization to measure IC₅₀ values .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in binding modes reported for this compound?

  • Use SHELX or SIR97 for X-ray structure determination to visualize ligand-protein interactions at high resolution (<2.0 Å). For example, conflicting reports of imidazole orientation in kinase binding pockets can be resolved by comparing electron density maps and refining torsion angles .

Q. What strategies optimize selectivity over off-target kinases?

  • Structure-activity relationship (SAR) studies : Modify the fluorophenyl group (e.g., para-to-meta substitution) or introduce steric hindrance via methyl groups on the imidazole .
  • Computational docking : Use AutoDock Vina or Schrödinger to predict interactions with conserved vs. non-conserved kinase residues .

Q. How do solvent effects and protonation states influence reactivity in functionalization reactions?

  • Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, while acidic conditions protonate the pyrimidine N1, directing electrophilic attack to C4 . DFT calculations (e.g., Gaussian) can model charge distribution and predict regioselectivity .

Q. What methodologies address discrepancies in cytotoxicity data across cell lines?

  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell-specific signaling pathways affected by the compound .
  • Pharmacokinetic studies : Measure metabolic stability in liver microsomes to rule out artifacts from differential metabolite formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.